molecular formula C10H13N3O2 B2827879 2-Nitro-5-(piperidin-1-yl)pyridine CAS No. 444146-17-2

2-Nitro-5-(piperidin-1-yl)pyridine

Cat. No.: B2827879
CAS No.: 444146-17-2
M. Wt: 207.233
InChI Key: YWBNHAYIHYUOHN-UHFFFAOYSA-N
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Description

2-Nitro-5-(piperidin-1-yl)pyridine is an organic compound that features a nitro group at the second position and a piperidinyl group at the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine typically involves the nitration of 5-(piperidin-1-yl)pyridine. One common method is as follows:

    Nitration Reaction: 5-(piperidin-1-yl)pyridine is treated with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is usually carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂).

    Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.

    Oxidation: Although less common, the piperidinyl group can be oxidized under strong oxidative conditions to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH₃) in methanol, or ammonia (NH₃) in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Reduction: 2-Amino-5-(piperidin-1-yl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized derivatives of the piperidinyl group.

Scientific Research Applications

2-Nitro-5-(piperidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to the presence of the piperidine moiety.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and piperidinyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Nitro-5-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring instead of a piperidine ring.

    2-Nitro-5-(piperazin-1-yl)pyridine: Features a piperazine ring instead of a piperidine ring.

Uniqueness

2-Nitro-5-(piperidin-1-yl)pyridine is unique due to the specific electronic and steric properties imparted by the piperidine ring. This can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-nitro-5-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-5-4-9(8-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBNHAYIHYUOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Bromo-2-nitropyridine (5.6 g, 27.6 mmol), tetra-n-butyl ammonium iodide (0.510 g, 1.38 mmol), piperidine (2.58 g, 30.3 mmol) and potassium carbonate (3.85 g, 30.3 mmol) were mixed in DMSO (50 mL). The reaction mixture was warmed to 80° C. for 4 hours. The reaction mixture was diluted with ethyl acetate and filtered. The volume was reduced to remove ethyl acetate, the remaining solution was diluted with water (50 mL). A precipitate immediately formed and was collected by filtration and washed on the funnel with water to provide 6′-nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl as an orange-brown solid (4.90 g, 85.7%). 1H NMR δ(400 MHz, CDCl3) 7.76 (s, 1H), 7.15 (d, J=7.3 Hz, 1H), 6.49 (d, J=8.5 Hz, 1H), 3.84 (m, 5H), 3.00 (m, 4H), 2.60 (s, 1H).
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5.6 g
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2.58 g
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3.85 g
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0.51 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromo-2-nitropyridine (3.0 g), tetrabutylammonium iodide (0.273 g), potassium carbonate (2.24 g) and piperidine (1.6 mL) were dissolved in DMSO (25 mL) and heated at 80° C. for 12 hours. The mixture was diluted with ethyl acetate, filtered and the filtrate was concentrated in vacuo. To the residue was added water (75 mL) and the precipitate was isolated by filtration. The solid was evaporated three times from toluene to remove residual water and the product was further dried in vacuo to give 6′-nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl (2.87 g) as a yellow powder. MS (EI): 207.2 (M+).
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3 g
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2.24 g
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1.6 mL
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0.273 g
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25 mL
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